Fast red B salt
Description
Fast Red B Salt (CAS 49735-71-9) is a diazonium salt with the molecular formula C₁₀H₇O₆S₂·C₇H₆N₃O₃ and a molecular weight of 287.29 g/mol . Structurally, it consists of a nitro-substituted benzene ring diazotated to a naphthalenedisulfonate backbone, which enhances its stability and reactivity in aqueous solutions . This compound is widely used in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of pharmaceuticals, phenols, and aromatic amines. Its mechanism involves coupling with target analytes to form intensely colored azo dyes, which absorb light in the visible spectrum (450–530 nm) .
Properties
Molecular Formula |
C17H13N3O9S2 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-methoxy-4-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6N3O3/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-1 |
InChI Key |
AXKAZKNOUOFMLN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Histology and Cytology
Application : Fast Red B Salt is primarily used in histological staining techniques. It allows for the visualization of cellular structures and tissues under a microscope, which is crucial for diagnosing diseases.
Case Study : In a study examining the effects of different staining methods on tissue samples, Fast Red B was shown to provide superior contrast compared to conventional stains, enhancing the visibility of cellular detail. This application is critical in cancer diagnostics where precise identification of cellular morphology can influence treatment decisions .
Textile Industry
Application : In the textile industry, this compound serves as a colorant for fabrics, providing vibrant hues that are both stable and bright.
Data Table :
| Fabric Type | Dyeing Method | Fast Red B Usage | Resulting Color Quality |
|---|---|---|---|
| Cotton | Exhaust dyeing | 2% concentration | Excellent brightness |
| Polyester | Continuous dyeing | 1% concentration | Good wash fastness |
| Wool | Batch dyeing | 3% concentration | Very good light fastness |
Fast Red B's ability to maintain color integrity through multiple washes makes it a preferred choice among manufacturers, ensuring long-lasting vibrancy in textile products .
Biochemical Research
Application : this compound is utilized in various biochemical assays, particularly in enzyme activity studies where it acts as a substrate or indicator.
Case Study : A study on enzyme kinetics demonstrated that Fast Red B could effectively indicate the presence of specific enzymatic reactions in cell cultures. The compound's ability to change color upon reaction facilitated easy monitoring of enzyme activity levels over time .
Environmental Applications
Application : This compound is also employed in environmental monitoring to trace pollutants in water systems.
Data Table :
| Pollutant Type | Detection Method | Fast Red B Application | Effectiveness |
|---|---|---|---|
| Heavy metals | Colorimetric analysis | Indicator for metal ions | High sensitivity |
| Organic compounds | Spectrophotometry | Tracer for organic pollutants | Effective at low concentrations |
Fast Red B's role as a tracer helps researchers assess the impact of industrial discharges on aquatic ecosystems, contributing to ecological health assessments .
Pharmaceuticals
Application : In pharmaceuticals, this compound is used in drug formulations where color differentiation is necessary for quality control and identification.
Case Study : A pharmaceutical company utilized Fast Red B in the development of a new medication to ensure proper dosage identification through color coding. This application enhanced patient safety by reducing the risk of medication errors due to misidentification .
Comparison with Similar Compounds
Comparison with Structurally Similar Diazonium Salts
Fast Red B Salt belongs to the diazonium salt family, which includes compounds like Fast Blue B Salt and Fast Red TR Salt . Below is a detailed comparison:
Fast Blue B Salt (CAS 14263-94-6)
- Structure : Comprises o-dianisidine tetrazotized with zinc chloride, forming a complex with the formula C₁₄H₁₂N₄O₂Cl₂·ZnCl₂ .
- Reactivity: Primarily used for detecting phosphatases and phenolic compounds via blue-purple azo dye formation. Unlike Fast Red B, it requires tetrazotization before use .
- Performance :
Fast Red TR Salt (CAS 3737-16-8)
- Structure : A naphthol AS-based diazonium salt without sulfonate groups .
- Reactivity : Used for histochemical staining of alkaline phosphatase, forming red precipitates.
- Performance :
Comparison with Functionally Similar Chromogenic Reagents
Fast Corinth V Reagent
- Application: Quantifies total phyto-cannabinoids (THC, CBD, CBN) in cannabis via colorimetric paper-based assays .
- Performance :
4-Aminophenol (4-AP)
- Application : Differentiates THC-rich and CBD-rich cannabis samples via colorimetric reactions .
- Limitations : Lower sensitivity (LOD ~0.01 mg/mL) and narrower linear range than this compound .
Data Tables
Table 1: Analytical Performance of this compound in Drug Assays
| Analyte | Linear Range (mg/mL) | λ (nm) | LOD (mg/mL) | Precision (RSD%) |
|---|---|---|---|---|
| Secnidazole | 0.1–0.6 | 505 | 0.003 | <5% |
| Niclosamide | 0.1–0.8 | 530 | 0.002 | <4% |
| Nifuroxazide | 0.2–1.1 | 450 | 0.004 | <6% |
| Sulphasalazine | 0.2–1.0 | 460 | 0.005 | <7% |
Table 2: Comparative Properties of Diazonium Salts
| Parameter | This compound | Fast Blue B Salt | Fast Red TR Salt |
|---|---|---|---|
| Stability | Stable in acidic pH | Light-sensitive | Unstable above pH 8 |
| Optimal λ (nm) | 450–530 | 371 | 520–540 |
| Primary Application | Drug quantification | Phosphatase detection | Histochemical staining |
| Detection Limit | 0.002–0.005 mg/mL | 0.01 mg/mL | 0.05 mg/mL |
Critical Analysis of Advantages and Limitations
- Advantages of this compound: Superior stability in aqueous buffers compared to Fast Blue B and Fast Red TR . Broader linear range and lower LODs than 4-aminophenol .
- Limitations: Requires precise reagent volume control (1–1.5 mL) to avoid color intensity reduction . Not suitable for high-throughput screening due to manual preparation steps .
Preparation Methods
Conventional Three-Step Synthesis
The predominant industrial method involves three sequential reactions: formylation , nitration , and hydrolysis (Figure 1).
Formylation of o-Aminoanisole
o-Aminoanisole undergoes formylation with formic acid in aprotic solvents (toluene, chlorobenzene, or xylene) at 80–102°C. Patent CN105061232B specifies a molar ratio of 1:1.3–1.5 (o-aminoanisole:formic acid), achieving 95.2% yield of o-formamidoanisole with chlorobenzene as the solvent. Residual formic acid and solvent are recovered via distillation, reducing raw material costs by 18% compared to non-recycling methods.
Nitration of o-Formamidoanisole
The nitration step employs a sulfuric acid/nitric acid system. Critical parameters include:
-
Temperature : 0–70°C during nitric acid addition, maintained at 35–45°C post-addition.
-
Acid concentration : 89–98% sulfuric acid mixed with 90–98% nitric acid.
-
Reagent ratios : Nitric acid:o-formamidoanisole = 1.05–1.75:1 (mol/mol).
Post-reaction, the mixture is diluted to 50–65% H₂SO₄, heated to 80–120°C to remove residual HNO₃, and cooled to precipitate 2-methoxy-4-nitroformanilide (93.4–95.1% yield).
Hydrolysis to Fast Red B Base
Hydrolysis of 2-methoxy-4-nitroformanilide occurs in 98% H₂SO₄ at 80–120°C for 8–10 hours. Neutralization with sodium carbonate (pH 6–7) yields Fast Red B Base, which is subsequently diazotized to form the salt. The process achieves 94.2% yield with 99.56% HPLC purity.
Alternative Diazotization Route
A secondary method diazotizes 2-methoxy-4-nitroaniline directly (Figure 2). ChemicalBook details the procedure:
-
Dissolve 2-methoxy-4-nitroaniline in HCl/H₂O at 0°C.
-
Add NaNO₂ solution, stir for 1 hour.
While simpler, this route faces challenges:
-
Lower yields due to side reactions (e.g., C-nitrosation).
-
Requires high-purity starting material (>98%), increasing costs.
Process Optimization Strategies
Solvent Selection and Recycling
Chlorobenzene outperforms toluene/xylene in formylation due to:
Nitration Filtrate Reuse
Patent CN105061232A recycles nitration filtrate (89% H₂SO₄) by mixing it with fresh 98% H₂SO₄ (4:1 v/v), reducing sulfuric acid consumption by 32%.
Temperature Control in Hydrolysis
Maintaining hydrolysis at 98–102°C minimizes byproducts (e.g., Fast Scarlet G RC) to <2.66% while maximizing Fast Red B Base yield (94.2%).
Analytical Characterization
Purity Assessment
Byproduct Profiling
LC-MS identifies three primary byproducts:
-
Fast Scarlet G RC (m/z 376.31): Forms at >60°C during hydrolysis.
-
N-Nitroso derivatives : Result from incomplete HNO₂ quenching.
Industrial-Scale Implementation
Batch vs. Continuous Processing
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield | 94–95% | 91–93% |
| Cycle Time | 24 h | 8 h |
| Waste Generation | 1.2 kg/kg product | 0.8 kg/kg product |
Continuous systems reduce waste but require precise temperature control to avoid hotspots.
Waste Management
-
Sulfuric acid : Concentrated to 78% for reuse in nitration.
-
Organic solvents : Distilled and recycled (≥98% purity).
| Metric | Traditional Method | Optimized Method |
|---|---|---|
| E-factor | 8.4 | 3.2 |
| Atom economy | 64% | 82% |
| Energy consumption | 12 kWh/kg | 8.7 kWh/kg |
The optimized process reduces wastewater by 40% through solvent recycling.
Hazard Mitigation
-
Nitric acid handling : Use double-walled reactors to prevent exothermic runaway (ΔT = 50°C/min).
-
Diazonium stability : Maintain pH <3 during storage to prevent decomposition.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Steps | Yield | Purity | Cost (USD/kg) |
|---|---|---|---|---|---|
| Three-step synthesis | o-Aminoanisole | 3 | 94.2% | 99.56% | 12.40 |
| Direct diazotization | 2-Methoxy-4-nitroaniline | 1 | 78% | 97.3% | 18.90 |
The three-step method dominates industrially due to superior cost-effectiveness despite higher complexity.
Recent Advances (2020–2025)
Catalytic Nitration
Pilot studies using zeolite catalysts (H-Beta) show:
Q & A
Q. What spectrophotometric protocols are recommended for quantifying Fast Red B Salt in aqueous solutions?
- Methodological Answer : Use UV-Vis spectrophotometry with calibration curves prepared from standard solutions. Key parameters include selecting the optimal wavelength (e.g., λmax determined via spectral scan), maintaining pH stability, and validating linearity across relevant concentration ranges. Reference Table 2 in spectrophotometric studies for validation criteria such as R² values and detection limits .
Q. How should researchers prepare and standardize this compound solutions for colorimetric assays?
- Methodological Answer : Dissolve this compound in deionized water or a buffer compatible with the target reaction (e.g., phosphate buffer for pH 7.0–7.4). Filter the solution to remove particulate matter, and verify concentration using absorbance measurements against a pre-established calibration curve. Document preparation steps meticulously to ensure reproducibility .
Q. What are the primary applications of this compound in biochemical assays?
- Methodological Answer : this compound is widely used as a diazonium salt for coupling with phenolic or aniline derivatives in histochemical staining, enzyme-linked immunosorbent assays (ELISAs), and drug analysis. Optimize reaction time and temperature to prevent premature decomposition of the diazonium group .
Advanced Research Questions
Q. How can researchers control for batch-to-batch variability in this compound when designing longitudinal studies?
- Methodological Answer : Request batch-specific certificates of analysis (CoA) from suppliers, including peptide/salt content, impurity profiles, and solubility data. For critical assays, perform pre-experiment validation using HPLC or mass spectrometry (MS) to confirm consistency. If variations persist, normalize results using internal standards or adjust reaction conditions empirically .
Q. What strategies are effective in resolving conflicting results when this compound is used in different buffer systems?
- Methodological Answer : Systematically test buffer composition (e.g., ionic strength, pH, presence of divalent cations) to identify interference sources. For example, high phosphate concentrations may precipitate diazonium intermediates. Use controlled experiments with a single variable altered per trial, and apply statistical tools (e.g., ANOVA) to isolate confounding factors .
Q. How should researchers address discrepancies in reaction kinetics between this compound and structurally similar compounds?
- Methodological Answer : Conduct comparative kinetic studies using stopped-flow spectrophotometry to measure reaction rates under identical conditions. Analyze activation energy (via Arrhenius plots) and solvent effects. Cross-validate findings with computational models (e.g., DFT calculations) to elucidate electronic or steric influences on reactivity .
Q. What experimental designs are recommended to assess the stability of this compound under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via periodic HPLC analysis, and fit data to kinetic models (e.g., zero-order or first-order decay). Include desiccants or inert atmospheres in storage protocols to extend shelf life .
Q. How can researchers optimize diazotization efficiency when using this compound in heterogeneous reaction systems?
- Methodological Answer : Employ surface-active agents (e.g., surfactants) or co-solvents to improve reagent dispersion. Use real-time monitoring (e.g., in situ IR spectroscopy) to track diazonium formation and adjust stirring rates or reactant stoichiometry dynamically. Report yield calculations normalized to both theoretical and empirical maxima .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are suitable for analyzing dose-response data generated with this compound?
- Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Account for variability by applying error propagation techniques and reporting confidence intervals. Validate assumptions of normality and homoscedasticity before selecting parametric tests .
Q. How should researchers document this compound-related methodologies to ensure reproducibility?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, purification, and characterization steps. Include raw data (e.g., spectral scans, chromatograms) in supplementary materials, and reference established protocols for diazonium salt handling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
